4-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
4-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound, known for its broad applicability in scientific research and industrial applications. The compound combines a pyridine ring with a 1,2,4-oxadiazole unit, linked to a butoxyphenyl group, imparting unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting hydrazine derivatives with carboxylic acids under dehydrating conditions.
Aryl Substitution:
Pyridine Introduction: : Finally, coupling the oxadiazole intermediate with a pyridine ring through various coupling reactions, such as Suzuki or Stille couplings.
Industrial Production Methods:
Scaling up to industrial production requires optimization of the reaction conditions to ensure high yields and purity. This involves:
Utilizing catalytic amounts of transition metals for coupling reactions.
Performing reactions under inert atmospheres to prevent oxidation.
Implementing continuous flow synthesis for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
The compound undergoes several types of reactions, such as:
Oxidation: : This can result in the formation of new functional groups on the aromatic rings.
Reduction: : Often employed to reduce nitro groups, if present, to amines.
Substitution: : Both nucleophilic and electrophilic substitutions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: : Lewis acids or bases, depending on the type of substitution.
Major Products Formed:
Oxidation Products: : Can form phenols, ketones, or carboxylic acids.
Reduction Products: : Typically lead to amines or alcohols.
Substitution Products: : Result in substituted aromatic compounds, depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: : The compound is used as a ligand in catalysis, facilitating various organic transformations.
Organic Synthesis: : As a building block in the synthesis of more complex molecules.
Biology:
Bioactive Molecules: : It serves as a precursor in the synthesis of molecules with potential pharmaceutical applications.
Medicine:
Drug Development: : Investigated for its potential as a therapeutic agent in various diseases.
Industry:
Material Science: : Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
Molecular Targets:
The compound interacts with various molecular targets, depending on its application. In catalysis, it coordinates with metal centers to facilitate reactions. In biological systems, it can interact with enzymes or receptors, modifying their activity.
Pathways Involved:
The pathways involved depend on the specific application but often include:
Coordination Chemistry: : In catalytic applications.
Biochemical Pathways: : In biological and medical applications.
Comparison with Similar Compounds
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine: : Lacks the butoxy group, affecting its solubility and reactivity.
4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine: : Different substituents on the aromatic ring modify its electronic properties.
Conclusion:
4-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a versatile compound with applications in various fields, from chemistry to medicine. Its unique structure allows for diverse chemical reactions and significant research potential.
Properties
IUPAC Name |
5-(4-butoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-3-12-21-15-6-4-14(5-7-15)17-19-16(20-22-17)13-8-10-18-11-9-13/h4-11H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKXDXZWCITCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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